molecular formula C11H8Cl2N2 B1459086 2-Chloro-4-(3-chlorophenyl)-5-methylpyrimidine CAS No. 1341200-64-3

2-Chloro-4-(3-chlorophenyl)-5-methylpyrimidine

Cat. No.: B1459086
CAS No.: 1341200-64-3
M. Wt: 239.1 g/mol
InChI Key: JDZICULZYZSABY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-Chloro-4-(3-chlorophenyl)-5-methylpyrimidine”, there are general methods for the synthesis of similar compounds. For instance, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a method that’s been reported .

Scientific Research Applications

Antiviral and Antimicrobial Applications

  • 2-Chloro-4-(3-chlorophenyl)-5-methylpyrimidine derivatives have been synthesized for their potential antiviral activities, particularly against HIV-1 and HIV-2. Compounds synthesized via Suzuki cross-coupling reactions demonstrated varying levels of effectiveness in inhibiting the replication of these viruses in scientific studies (Al-Masoudi, Kassim, & Abdul-Reda, 2014). Additionally, derivatives of this compound have shown promising results in antimicrobial evaluations, indicating their potential as antibacterial agents against various pathogenic microorganisms (El-kerdawy et al., 1990).

Synthesis and Characterization

  • The compound and its derivatives have been the focus of synthesis and process research. Studies have been conducted to understand the optimal conditions for synthesizing derivatives of this compound, as well as the properties of these compounds. These studies involve various techniques such as chromatography, gas-liquid chromatography, and spectral analysis to ascertain the purity and structure of the synthesized compounds (Su Li, 2005), (Cridland & Weatherley, 1977), (Guo Lei-ming, 2012).

Pharmaceutical Applications

  • Derivatives of this compound have been explored for their potential pharmaceutical applications. Studies involving the synthesis and evaluation of these derivatives indicate their potential use in pharmaceutical products. The focus has been on identifying the biological activity of these derivatives, including their antioxidant, antitumor, and antibacterial properties. This research is pivotal for the development of new pharmaceutical products and therapeutic agents (Etemadi et al., 2016).

Safety and Hazards

While the safety data sheet for “2-Chloro-4-(3-chlorophenyl)-5-methylpyrimidine” is not available, safety data for similar compounds indicate that they can be harmful if swallowed and may cause skin and eye irritation .

Properties

IUPAC Name

2-chloro-4-(3-chlorophenyl)-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c1-7-6-14-11(13)15-10(7)8-3-2-4-9(12)5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZICULZYZSABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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